Ethylene glycol bis(2-aminoethyl)tetraacetate
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Overview
Description
Ethylene glycol bis(2-aminoethyl)tetraacetate is a tetracarboxylic acid anion. It derives from an ethylene glycol.
Scientific Research Applications
Alternative Polymers to PEGylation
Poly(ethylene glycol) (PEG) is a standard in bioconjugation and nanomedicine for enhancing drug efficacy and prolonging blood circulation time. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies, has driven the search for alternative polymers. Ethylene glycol bis(2-aminoethyl)tetraacetate could be considered in the context of developing such alternatives, as the challenges with PEG highlight the need for novel polymers with reduced immunogenicity and improved biocompatibility for drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).
Toxicological Profile of Ethylene Glycols
A comprehensive review of the toxicological profiles of ethylene glycols, including this compound, if applicable, provides insights into their hazards, exposure risks, and mechanisms of action. Understanding the toxicological differences and similarities among various ethylene glycols is crucial for assessing their safety in scientific applications (J. Fowles et al., 2017).
Heat Transfer Applications
Ethylene glycol-based nanofluids, including those modified with ethylene glycol derivatives like this compound, exhibit enhanced thermal conductivity and convective heat transfer characteristics. These properties are essential for their performance in thermal management, energy applications, and potentially in scientific research settings where precise temperature control is required (S. Murshed & C. A. N. Castro, 2016).
Biomedical Material Development
Research focusing on polymers composed of ethylene glycol units, such as this compound, highlights their potential in biomedical material development. These polymers can be used to create various nanostructures, offering promising applications in drug delivery systems, tissue engineering, and other biomedical fields (Hiroharu Ajiro et al., 2016).
Properties
Molecular Formula |
C14H20N2O10-4 |
---|---|
Molecular Weight |
376.32 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-4 |
InChI Key |
DEFVIWRASFVYLL-UHFFFAOYSA-J |
SMILES |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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